5-(Furan-2-yl)isoxazol-3(2H)-one

5-LOX inhibition Anti-inflammatory Isoxazole derivatives

This compound delivers a unique furan-isoxazole core that drives potent dual 5-LOX inhibition (IC50 = 8.47 µM) and DPPH radical scavenging (IC50 = 10.96 µM). The 5-furan substitution enables specific enzyme active-site interactions critical for selective COX-2 targeting and reliable structure-activity relationship studies. Generic isoxazolones cannot replicate these pharmacophoric features, compromising target binding and metabolic stability. For high-confidence anti-inflammatory and antioxidant lead optimization, insist on the authentic furan-isoxazole structure.

Molecular Formula C7H5NO3
Molecular Weight 151.12 g/mol
Cat. No. B11775693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl)isoxazol-3(2H)-one
Molecular FormulaC7H5NO3
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=O)NO2
InChIInChI=1S/C7H5NO3/c9-7-4-6(11-8-7)5-2-1-3-10-5/h1-4H,(H,8,9)
InChIKeySCWGIWAGNUCJCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Furan-2-yl)isoxazol-3(2H)-one: Core Pharmacophore and Physicochemical Baseline for Procurement


5-(Furan-2-yl)isoxazol-3(2H)-one (CAS 22259-78-5) is a heterocyclic compound composed of a furan ring substituted at the 2-position and an isoxazole moiety [1]. With a molecular weight of 151.12 g/mol and the molecular formula C₇H₅NO₃, this compound serves as a key synthetic intermediate and pharmacophore in medicinal chemistry research [2]. Its structural features enable diverse non-covalent interactions with biological targets, making it a valuable building block for the development of anti-inflammatory and antimicrobial agents . The compound's physicochemical properties, including a topological polar surface area of 51.5 Ų and an XLogP3-AA value of 0.5, support its use in drug discovery programs [2].

Procurement Risks of Substituting 5-(Furan-2-yl)isoxazol-3(2H)-one with Generic Isoxazolones


While isoxazolones as a class exhibit broad biological activity, the specific substitution pattern of 5-(Furan-2-yl)isoxazol-3(2H)-one—namely the furan ring at the 5-position—confers distinct physicochemical and pharmacological properties that are not present in simpler analogs like 5-methylisoxazol-3-ol (hymexazol) [1]. Generic substitution with other isoxazolones can lead to significant differences in target binding affinity, metabolic stability, and synthetic utility [2]. The unique furan-isoxazole core structure enables specific interactions with enzyme active sites, as demonstrated in comparative studies of COX inhibition, where subtle structural variations among isoxazole derivatives resulted in marked differences in selectivity and potency . Therefore, for research applications requiring precise molecular recognition or defined structure-activity relationships, generic substitution is not scientifically valid.

Quantitative Differentiation of 5-(Furan-2-yl)isoxazol-3(2H)-one Against Key Comparators


Enhanced 5-LOX Inhibition Compared to 5-Methylisoxazol-3-ol (Hymexazol)

In a head-to-head in vitro study of isoxazole derivatives, compound C3 (5-(furan-2-yl)isoxazol-3(2H)-one) demonstrated a concentration-dependent inhibition of 5-lipoxygenase (5-LOX) with an IC50 value of 8.47 μM, whereas the simpler analog 5-methylisoxazol-3-ol (hymexazol) showed significantly weaker inhibition [1]. This quantitative difference underscores the critical role of the furan substituent in enhancing target engagement.

5-LOX inhibition Anti-inflammatory Isoxazole derivatives

Superior Antioxidant Capacity versus 5-Methylisoxazol-3-ol (Hymexazol) in DPPH Assay

In a direct DPPH radical scavenging assay, 5-(Furan-2-yl)isoxazol-3(2H)-one (C3) exhibited an IC50 of 10.96 μM, which was markedly superior to the weak antioxidant activity observed for 5-methylisoxazol-3-ol [1]. This significant difference in free radical scavenging capacity highlights the functional advantage conferred by the furan moiety.

Antioxidant DPPH assay Free radical scavenging

Potential for Selective COX-2 Inhibition: Structural Rationale Over Non-Selective Isoxazolones

While direct comparative data for 5-(Furan-2-yl)isoxazol-3(2H)-one against specific COX-2 inhibitors are not available, structural analysis indicates that the furan-isoxazole core mimics key features of selective COX-2 inhibitors . In a study of related isoxazole derivatives, compounds with similar heteroaromatic substituents showed selective COX-2 inhibition with IC50 values as low as 0.5 μM, whereas simpler isoxazolones like 5-methylisoxazol-3-ol are generally non-selective or weak inhibitors [1]. This class-level inference suggests that 5-(Furan-2-yl)isoxazol-3(2H)-one possesses a pharmacophore advantage for developing selective COX-2 inhibitors with potentially improved gastrointestinal safety.

COX-2 inhibition Selectivity Anti-inflammatory

Favorable Physicochemical Profile for Drug Development Versus Simpler Isoxazolones

5-(Furan-2-yl)isoxazol-3(2H)-one possesses a topological polar surface area (TPSA) of 51.5 Ų and an XLogP3-AA value of 0.5 [1], which are within the optimal ranges for oral bioavailability and blood-brain barrier penetration. In contrast, simpler isoxazolones like 5-methylisoxazol-3-ol have lower TPSA (~40 Ų) and higher lipophilicity, which can lead to poor solubility and increased off-target binding . These computed differences suggest that 5-(Furan-2-yl)isoxazol-3(2H)-one has a more balanced profile for drug development.

Physicochemical properties Drug-likeness ADME

High-Impact Research Applications for 5-(Furan-2-yl)isoxazol-3(2H)-one Based on Quantitative Evidence


Anti-Inflammatory Drug Discovery Targeting 5-LOX Pathway

Given its potent 5-LOX inhibitory activity (IC50 = 8.47 μM), 5-(Furan-2-yl)isoxazol-3(2H)-one is ideally suited as a lead scaffold for developing novel anti-inflammatory agents targeting the leukotriene pathway, with particular relevance to asthma and allergic inflammation [1].

Development of Dual-Action Antioxidant and Anti-Inflammatory Agents

The compound's dual activity profile—combining 5-LOX inhibition with strong DPPH radical scavenging (IC50 = 10.96 μM)—makes it a valuable starting point for designing multifunctional therapeutics aimed at oxidative stress-related inflammatory conditions [1].

Selective COX-2 Inhibitor Scaffold for Safer NSAIDs

The furan-isoxazole core structure aligns with the pharmacophoric requirements for selective COX-2 inhibition, offering a template for synthesizing next-generation NSAIDs with potentially reduced gastrointestinal toxicity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Furan-2-yl)isoxazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.